molecular formula C5H6O2 B009660 5-Methyl-2(5H)-furanone CAS No. 591-11-7

5-Methyl-2(5H)-furanone

Cat. No.: B009660
CAS No.: 591-11-7
M. Wt: 98.1 g/mol
InChI Key: BGLUXFNVVSVEET-UHFFFAOYSA-N
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Description

what is '5-Methyl-2(5H)-furanone'? this compound is an organic compound with the molecular formula C5H6O2. It is a colorless liquid with a strong, sweet, fruity odor. It is used as a flavoring agent in the food and beverage industry. the use of 'this compound' this compound is used as a flavoring agent in food products. It is used to impart a sweet, fruity flavor to foods such as candy, ice cream, baked goods, and beverages. It is also used in the fragrance industry to add a sweet, fruity scent to perfumes and other products. This compound is also used in the pharmaceutical industry as an intermediate in the production of certain drugs. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C5H6O2. It is a member of the furanone family and is a colorless liquid with a fruity aroma. It is used as a flavoring agent in food and beverages, and is also used as an intermediate in the synthesis of other compounds. The structure of this compound consists of a five-membered ring containing an oxygen atom and a methyl group. The molecule is polar, meaning it has a positive charge on one end and a negative charge on the other. This makes it more reactive than other molecules and allows it to interact with other molecules. The chemical reactivity of this compound is due to its polar nature. It is able to undergo a variety of reactions including nucleophilic substitution, electrophilic addition, and condensation. It can also react with other molecules to form a variety of derivatives. For example, it can be used to synthesize other furanones, such as 2-methyl-3-furanone, which is used as a flavor enhancer. The health effects of this compound are not fully understood. It is generally considered to be safe when used in food and beverages, but it is not recommended for use in cosmetics or pharmaceuticals. the biochemical/physical effects of 'this compound' this compound is a compound found in food and other products. It is a naturally occurring flavor and fragrance compound, and is often used as a flavoring agent in food products. The biochemical effects of this compound are not well understood. However, studies have shown that it has antimicrobial activity and can inhibit the growth of bacteria and fungi. It has also been reported to have antioxidant activity, which may help protect cells from damage caused by free radicals. The physical effects of this compound are mainly related to its flavor and fragrance properties. It has a sweet, fruity, and slightly nutty aroma, and is often used to enhance the flavor of food products. It has also been reported to have a calming effect and can be used to reduce stress and anxiety. the benefits of 'this compound' 1. Antioxidant Activity: this compound has been shown to have antioxidant activity, which helps to protect cells from damage caused by free radicals. 2. Antibacterial Activity: this compound has been shown to have antibacterial activity, which can help to prevent the growth of harmful bacteria. 3. Anti-Inflammatory Activity: this compound has been shown to have anti-inflammatory activity, which can help to reduce inflammation in the body. 4. Neuroprotective Activity: this compound has been shown to have neuroprotective activity, which can help to protect the brain and nervous system from damage. 5. Anti-Cancer Activity: this compound has been shown to have anti-cancer activity, which can help to reduce the risk of developing certain types of cancer. the related research of 'this compound' The research related to this compound includes its synthesis, biological activity, and applications. Synthesis: this compound has been synthesized from various starting materials, such as acetaldehyde, dimethyl acetal, and acetic anhydride. The synthesis of this compound from acetaldehyde involves the reaction of acetaldehyde with an acid catalyst, followed by a condensation reaction with formaldehyde. Biological Activity: this compound has been studied for its biological activity and has been found to possess antifungal, antibacterial, and antiviral properties. It has also been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. Applications: this compound has a wide range of applications, including as a food preservative, a flavoring agent, and a fragrance ingredient. It is also used in the production of perfumes, cosmetics, and pharmaceuticals.

Scientific Research Applications

  • Cheese Ripening and Autolysis : 2[5H]-furanones produced by Lactobacillus helveticus may act as cell-cell signaling molecules, contributing to cheese ripening and influencing autolysis in Swiss-type and Grana cheeses (Ndagijimana et al., 2006).

  • Food and Tobacco Industry : The synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, a key compound in food and tobacco, has been achieved using butyric acid, 1,2 epoxypropane, lithium, naphthalene, and disthylamine (You, 1999).

  • Pharmaceutical Applications : 3-Hydroxy-4-methyl-5-ethyl-2(5H)-furanone, found in acid hydrolyzed soy protein, offers potential for pharmaceutical applications (Manley, Wittack, & Fagerson, 1980).

  • Natural Product Synthesis : A method for synthesizing 5-methylene-2(5H)-furanone derivatives, used to produce natural products like the thiophene lactone from Chamaemelum Nobile L., has been demonstrated (Antonioletti et al., 1984).

  • Anti-cancer Activity : Novel 2(5H)-furanone derivatives containing dithiocarbamate show promising anti-cancer activities, particularly against A459 cells (Li Tian-ca, 2014).

  • Agrochemical Applications : 3,4,5-trimethyl-2(5H)-furanone, synthesized from 2,3-dimethylmaleic anhydride, may have potential agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).

  • Flavor and Fragrance Industry : 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, with a sweet, maple, caramel odor, can be synthesized from diethyl oxalate (Tian, Zhang, & Sun, 2009).

  • Thermal Decomposition Studies : The thermal decomposition of 2(3H) and 2(5H) furanones, leading to acrolein and carbon monoxide, has been studied, with methyl groups playing a minor role in product formation (Würmel et al., 2015).

  • Biocontrol Agent : Pseudomonas aureofaciens strain 63-28 produces a novel antifungal furanone with potential as a biocontrol agent against soil-borne fungal plant pathogens (Paulitz et al., 2000).

Properties

IUPAC Name

2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUXFNVVSVEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014526
Record name 5-Methyl-2(5H)-furanone
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Molecular Weight

98.10 g/mol
Source PubChem
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Physical Description

Liquid
Record name 5-Methyl-2(3H)-furanone
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Boiling Point

208.00 to 210.00 °C. @ 760.00 mm Hg
Record name 5-Methyl-2(3H)-furanone
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Solubility

50 mg/mL at 15 °C
Record name 5-Methyl-2(3H)-furanone
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CAS No.

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8
Record name 5-Methyl-2(5H)-furanone
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Record name 4-Hydroxy-2-pentenoic acid gamma-lactone
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Record name 2(5H)-Furanone, 5-methyl-, (+-)-
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Record name 5-methylfuran-2(5H)-one, dimer
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Record name 5-Methyl-2(5H)-furanone
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Record name 5-methylfuran-2(5H)-one
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Record name 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE
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Record name 5-Methyl-2(3H)-furanone
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Melting Point

18 °C
Record name 5-Methyl-2(3H)-furanone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-methyl-2(5H)-furanone?

A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes to this compound have been explored. One straightforward approach utilizes lactic acid as a starting material. [] Researchers have successfully synthesized optically active 3-alkyl-5-methyl-2(5H)-furanones from lactic acid. [, ] This method involves aldol condensation with (R)- or (S)-O-tetrahydropyranyl lactal, followed by β-elimination. [, ] Other approaches include de novo synthesis starting from simple building blocks. [] One such synthesis utilizes ring-closing metathesis as a key step to construct the furanone ring. []

Q3: What spectroscopic data can be used to characterize this compound?

A3: Various spectroscopic techniques are employed for the characterization of this compound. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify the compound in complex mixtures, relying on its characteristic mass fragmentation pattern. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure and stereochemistry. [, , , ]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, a convenient three-step synthesis of 3-alkyl-5-methyl-2[5H]furanones, including this compound, has been reported. [] This method involves a domino primary alcohol oxidation-Wittig reaction, followed by acid-catalyzed lactonization and isomerization. [] This approach offers a practical alternative for obtaining this class of compounds. []

Q5: What are the known biological activities of this compound?

A5: this compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Studies have demonstrated its efficacy against pathogens such as Bacillus cereus, Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. [] Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Q6: Has this compound been investigated for other biological activities?

A6: Yes, a derivative of this compound, acaterin (3-(1-hydroxyoctyl)-5-methyl-2(5H)-furanone), isolated from Pseudomonas sp. A92, demonstrated inhibitory activity against acyl-CoA: cholesterol acyltransferase (ACAT). [] ACAT plays a role in cholesterol esterification, making it a potential target for managing cholesterol levels. []

Q7: How does the presence of a methyl group at the 5-position influence the reactivity of this compound?

A7: Theoretical studies investigating the thermal decomposition of 2(3H) and 2(5H) furanones highlighted the impact of methyl substitution. [] While the methyl group has minimal influence at other positions, its presence at the 5-position in 2(5H)-furanone enables a specific hydrogen atom transfer pathway. [] This transfer leads to the formation of 2,4-pentadienoic acid, a doubly unsaturated carboxylic compound. []

Q8: What are the degradation products of this compound?

A8: While specific degradation products of this compound are not extensively discussed in the provided literature, related research sheds light on the degradation of similar furanone compounds. For instance, studies on the degradation of dehydroascorbic acid identified 3,4-dihydroxy-5-methyl-2(5H)-furanone and 2-furancarboxylic acid as degradation products. [] This information suggests potential degradation pathways for this compound, highlighting the need for further investigation into its stability and degradation products under various conditions.

Q9: What analytical methods are used to quantify this compound?

A9: Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used for quantifying this compound. [] The internal standard method, employing a known amount of a similar compound, ensures accurate and precise quantification. []

Q10: How is the quality of this compound ensured during synthesis and application?

A10: While specific quality control measures for this compound are not explicitly mentioned in the provided research, standard practices in organic synthesis and analytical chemistry apply. Purification techniques like chromatography are crucial to isolate the target compound and ensure its purity. [, ] Spectroscopic methods, including NMR and MS, confirm the compound's identity and purity. [, , , , ] For applications, establishing appropriate storage conditions and conducting stability studies are essential to maintain the compound's quality over time.

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